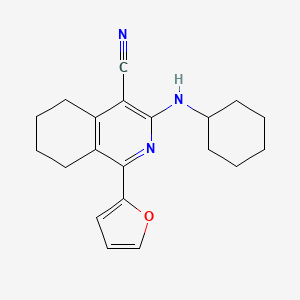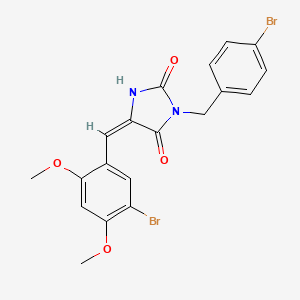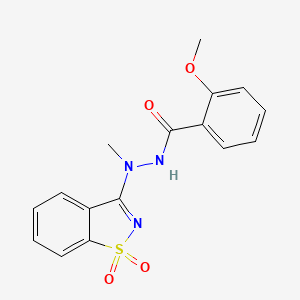![molecular formula C26H27N3OS2 B11619892 (5Z)-3-butyl-5-{[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11619892.png)
(5Z)-3-butyl-5-{[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (5Z)-3-butyl-5-{[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a thiazolidinone core, a pyrazole ring, and multiple substituents that contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-butyl-5-{[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the thiazolidinone core, which can be synthesized via the reaction of a suitable amine with carbon disulfide and an alkyl halide under basic conditions. The pyrazole ring is often synthesized separately through the condensation of a hydrazine derivative with a 1,3-diketone.
The final step involves the condensation of the pyrazole derivative with the thiazolidinone core in the presence of a suitable base, such as sodium ethoxide, to form the desired product. The reaction conditions typically include refluxing in an appropriate solvent like ethanol or methanol for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bond in the pyrazole ring or the thiazolidinone core, potentially leading to the formation of more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating mixtures (HNO3/H2SO4) or halogenating agents (Br2, Cl2).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce more saturated thiazolidinone derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its structural features. It could potentially act as an enzyme inhibitor or receptor ligand, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound might be explored for their therapeutic potential. The presence of the thiazolidinone and pyrazole rings suggests possible anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It might also find applications in the production of specialty chemicals or as a catalyst in various chemical processes.
作用機序
The mechanism of action of (5Z)-3-butyl-5-{[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiazolidinone ring could interact with active sites of enzymes, while the pyrazole ring might engage in π-π stacking interactions with aromatic residues in proteins.
類似化合物との比較
Similar Compounds
Thiazolidinones: Compounds with a thiazolidinone core, known for their diverse biological activities.
Pyrazoles: Compounds containing a pyrazole ring, often explored for their pharmacological properties.
Sulfoxides and Sulfones:
Uniqueness
The uniqueness of (5Z)-3-butyl-5-{[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one lies in its combination of structural features. The presence of both a thiazolidinone and a pyrazole ring, along with various substituents, provides a unique scaffold that can be tailored for specific applications. This combination of features is not commonly found in other compounds, making it a valuable target for further research and development.
特性
分子式 |
C26H27N3OS2 |
|---|---|
分子量 |
461.6 g/mol |
IUPAC名 |
(5Z)-3-butyl-5-[[1-phenyl-3-(2,4,6-trimethylphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H27N3OS2/c1-5-6-12-28-25(30)22(32-26(28)31)15-20-16-29(21-10-8-7-9-11-21)27-24(20)23-18(3)13-17(2)14-19(23)4/h7-11,13-16H,5-6,12H2,1-4H3/b22-15- |
InChIキー |
LGFAYKQFKPIQLA-JCMHNJIXSA-N |
異性体SMILES |
CCCCN1C(=O)/C(=C/C2=CN(N=C2C3=C(C=C(C=C3C)C)C)C4=CC=CC=C4)/SC1=S |
正規SMILES |
CCCCN1C(=O)C(=CC2=CN(N=C2C3=C(C=C(C=C3C)C)C)C4=CC=CC=C4)SC1=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Dimethyl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11619822.png)
![(5E)-3-[(4-bromophenyl)methyl]-5-[(3,4-diethoxyphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B11619824.png)
![(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-1-(5-tert-butyl-1,2-oxazol-3-yl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B11619830.png)
![[11-(3-fluorophenyl)-1-hydroxy-3-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](phenyl)methanone](/img/structure/B11619844.png)
![5,7-Diethyl-2-(2-hydroxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11619846.png)
![methyl (5E)-5-{[1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-1-(4-methylphenyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11619847.png)

![Ethyl 2-(4-methoxyphenyl)-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B11619865.png)
![2-({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B11619885.png)
![2-(4-benzylpiperidin-1-yl)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11619894.png)
![4-[(4-butoxy-2-methylphenyl)carbonyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11619900.png)

![2-[(4-methoxybenzyl)thio]-N'-(1-methylpiperidin-4-ylidene)acetohydrazide](/img/structure/B11619910.png)
